Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-
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Overview
Description
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- is a chemical compound that belongs to the class of fatty acids. It is composed of 13 carbon atoms with a carboxylic acid group at one end and an ester linkage with a methyl-oxo-propenyl group at the 13th carbon position . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- typically involves esterification reactions. One common method is the reaction of tridecanoic acid with 2-methyl-1-oxo-2-propenyl alcohol under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters with different functional groups.
Scientific Research Applications
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt cellular morphology in certain bacteria, leading to cell lysis and death. This antibacterial activity is attributed to its ability to bind to bacterial enzymes and interfere with their function . Additionally, the compound’s ester linkage allows it to interact with various biological molecules, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Tridecanoic acid, 13-oxo-: Similar in structure but lacks the ester linkage with the methyl-oxo-propenyl group.
Tridecanoic acid methyl ester: Contains a methyl ester group instead of the 2-methyl-1-oxo-2-propenyl group
Uniqueness
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar fatty acids .
Properties
CAS No. |
194025-68-8 |
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Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
13-(2-methylprop-2-enoyloxy)tridecanoic acid |
InChI |
InChI=1S/C17H30O4/c1-15(2)17(20)21-14-12-10-8-6-4-3-5-7-9-11-13-16(18)19/h1,3-14H2,2H3,(H,18,19) |
InChI Key |
IAIGATYYNFOHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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